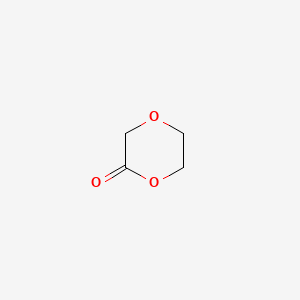

1,4-Dioxan-2-one

Description

Significance of 1,4-Dioxan-2-one (B42840) as a Monomer for Poly(ester-alt-ether)s

The primary significance of this compound lies in its role as a monomer for the synthesis of poly(p-dioxanone) (PDO or PPDX), a polymer belonging to the poly(ester-alt-ether) family. wikipedia.orgwikipedia.org This classification stems from the alternating ester and ether units that constitute the polymer backbone, a direct consequence of the monomer's structure. wikipedia.org The ring-opening polymerization of this compound is typically catalyzed by organometallic compounds, such as tin(II) octoate, or through enzymatic processes. wikipedia.orgnih.govpsu.edu

The resulting polymer, polydioxanone, is a semi-crystalline material known for its biodegradability, biocompatibility, and flexibility. wikipedia.orgnih.gov These properties make it a highly valuable material in the biomedical field for applications such as absorbable surgical sutures, orthopedic fixation devices, and scaffolds for tissue engineering. wikipedia.orgnih.govmdpi.com The presence of ether linkages in the polymer chain imparts a degree of flexibility that is often superior to other biodegradable polyesters like polylactic acid (PLA) and polyglycolic acid (PGA). nih.gov

Overview of Key Research Domains and Challenges

The research landscape surrounding this compound and its corresponding polymer is dynamic and multifaceted, with several key domains and inherent challenges driving scientific inquiry.

A significant area of research focuses on the synthesis and purification of the this compound monomer itself. Achieving high purity is crucial, as impurities can negatively impact the polymerization process and the final properties of the polymer. wikipedia.org

Another major research thrust is the optimization of the ring-opening polymerization process. This includes the development of new and more efficient catalysts, including non-toxic and metal-free options, to better control the polymerization and tailor the molecular weight and architecture of the resulting polymer. psu.eduresearchgate.net The synthesis of block copolymers, for instance by combining this compound with other monomers like ε-caprolactone, is being actively explored to create materials with a wider range of properties. researchgate.net

A critical challenge in the processing of polydioxanone is its thermal instability. At elevated temperatures, the polymer has a tendency to undergo depolymerization, reverting to its monomer form. researchgate.neticm.edu.pl This "unzipping" phenomenon poses a significant hurdle for melt processing techniques like injection molding and extrusion. researchgate.netpoly-med.com Consequently, researchers are investigating methods to enhance the thermal stability of PDO, such as end-capping the polymer chains and exploring alternative processing conditions. mdpi.comresearchgate.net

Furthermore, the relationship between the polymer's structure, processing conditions, and its mechanical and degradation properties is a subject of ongoing investigation. nih.govmdpi.com Understanding how factors like crystallinity and molecular weight influence the performance of PDO-based materials is essential for designing them for specific applications with predictable life spans. nih.gov

Chemical and Physical Properties

The properties of this compound and its resulting polymer, Polydioxanone, are central to their application in materials science.

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C4H6O3 |

| Molar Mass | 102.09 g/mol |

| Appearance | White to almost white crystalline solid/lump |

| Melting Point | 28 °C (lit.) |

| Boiling Point | 215-222.9 °C (lit.) |

| CAS Number | 3041-16-5 |

Table 2: Properties of Polydioxanone (PDO)

| Property | Value |

| Polymer Type | Poly(ester-alt-ether) |

| Appearance | Colorless, crystalline solid |

| Glass Transition Temperature (Tg) | -10 to 0 °C |

| Melting Temperature (Tm) | ~110 °C |

| Crystallinity | ~55% |

| Key Characteristics | Biodegradable, Biocompatible, Flexible |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,4-dioxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-4-3-6-1-2-7-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVXHAANQNHFSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29223-92-5 | |

| Record name | Poly(p-dioxanone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29223-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID801336935 | |

| Record name | Dioxanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3041-16-5 | |

| Record name | Dioxanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3041-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dioxanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003041165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxan-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dioxanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dioxan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DIOXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLS754O457 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,4 Dioxan 2 One Monomer

Catalytic Synthesis Routes

Catalytic strategies offer significant advantages for the synthesis of 1,4-dioxan-2-one (B42840) by enabling reactions under milder conditions and with higher selectivity compared to traditional methods. These routes are broadly categorized into carbonylation reactions and oxidative dehydrogenation processes.

Carbonylation involves the introduction of a carbonyl group into a molecule using carbon monoxide. This approach is fundamental in producing cyclic esters like this compound from simpler precursors.

A notable process for preparing 1,4-dioxan-2-ones involves the reaction of carbon monoxide with formaldehyde (B43269) and a 1,2-glycol. google.comgoogle.com This reaction is effectively catalyzed by hydrogen fluoride (B91410) under moderate temperature and pressure conditions. google.com The process is believed to proceed through the initial formation of a 4-substituted-1,3-dioxolane from the reaction of formaldehyde and the 1,2-glycol, which is then carbonylated to yield the final this compound product. google.com

The reaction can be conducted at temperatures ranging from 0°C to 100°C, with a preferred temperature of around 25°C. google.com The carbon monoxide partial pressure is maintained between 10 psia and 4000 psia. google.com This method provides a direct pathway to the monomer, which is valuable as a feedstock for producing other chemicals, such as diethylene glycols, through subsequent hydrogenation. google.com

Table 1: Reaction Conditions for the Synthesis of this compound via Carbonylation of Formaldehyde and 1,2-Glycols. google.com

| Parameter | Value |

| Reactants | Carbon Monoxide, Formaldehyde, 1,2-Glycol |

| Catalyst | Hydrogen Fluoride |

| Temperature | 0°C to 100°C (25°C preferred) |

| CO Partial Pressure | 10 psia to 4000 psia |

An alternative carbonylation route utilizes 1,3-dioxolane (B20135) as the starting material, which is reacted with carbon monoxide. google.comresearchgate.netnii.ac.jp This process can also be catalyzed by anhydrous hydrogen fluoride. google.com Research has specifically investigated the use of cation-exchange resins as solid acid catalysts for this transformation. researchgate.netnii.ac.jp The use of heterogeneous catalysts like cation-exchange resins is advantageous as it can simplify catalyst separation and recovery, aligning with principles of sustainable chemical production. While the specific details of the cation-exchange resin-catalyzed process require access to the full studies, the methodology represents a significant area of research in the synthesis of this compound. researchgate.netnii.ac.jp

Oxidative dehydrogenation presents an alternative pathway that avoids the use of highly toxic carbon monoxide. These processes typically involve the conversion of diols using metallic catalysts.

A cost-effective, one-step method for preparing this compound is the oxidative dehydrogenation of diethylene glycol. acs.org This process utilizes metallic catalysts supported on materials like silica. acs.org Copper-based catalysts, in particular, have shown significant promise. mdpi.com Research on Cu/SiO₂ catalysts prepared by different methods (ammonia evaporation vs. deposition-precipitation) has demonstrated high catalytic activity in the gas-phase dehydrogenation of diethylene glycol (DEG). mdpi.com

At a reaction temperature of 260°C, a Cu/SiO₂ catalyst prepared via deposition-precipitation (CuSi-dp) achieved a DEG conversion approaching 99%. mdpi.com The selectivity towards p-dioxanone (PDO) is also a critical performance metric. By carefully controlling the catalyst's surface properties, such as reducing surface acid density, the occurrence of side reactions like dehydration can be minimized, leading to a p-dioxanone selectivity greater than 90%. mdpi.com Other catalytic systems explored for this conversion include ZnO-ZnCr₂O₄ and bimetallic catalysts such as PtAu/TiO₂. acs.orgresearchgate.net

Table 2: Performance of Cu/SiO₂ Catalysts in Diethylene Glycol (DEG) Dehydrogenation at 260°C. mdpi.com

| Catalyst | Preparation Method | DEG Conversion | p-Dioxanone (PDO) Selectivity |

| CuSi-ae | Ammonia Evaporation | ~90% | >90% |

| CuSi-dp | Deposition-Precipitation | ~99% | >90% |

Oxidative Dehydrogenation Processes

Green Chemistry Perspectives in Monomer Synthesis

The development of synthetic routes for this compound is increasingly influenced by the principles of green chemistry, which prioritize environmental sustainability and economic viability. researchgate.netrsc.org A key trend is the move away from harsh chemical methods towards more benign alternatives. researchgate.net

One major area of focus is the development of greener catalytic systems. Enzymatic synthesis, for example, represents a sustainable alternative to conventional chemical methods. researchgate.net The use of enzymes like lipase (B570770) for the ring-opening polymerization of this compound highlights the potential for biocatalysis in this field. Applying such enzymatic approaches to monomer synthesis could lead to metal-free products, which are highly desirable for biomedical applications. researchgate.net

Purification Methodologies for High-Purity Monomer

The synthesis of high-molecular-weight poly(p-dioxanone) necessitates a monomer of exceptional purity. acs.org Crude this compound, often resulting from processes like the catalytic dehydrogenation of diethylene glycol, contains impurities that must be removed. acs.orggoogle.com Crystallization-based methods, particularly from aliphatic ester solvents, have been established as highly effective for this purpose. google.com

Recrystallization Techniques

Recrystallization is a primary method for purifying this compound from a crude reaction product. google.com The general technique involves dissolving the crude monomer in a suitable solvent, inducing crystal formation, and then separating the purified solid crystals. google.comtcu.edu Aliphatic esters are particularly effective solvents for this process, with alkyl acetates like methyl acetate (B1210297) and ethyl acetate being preferred. google.com Ethyl acetate is a commonly chosen solvent for the recrystallization of this compound. acs.org

The process for achieving a high-purity monomer, often exceeding 99%, typically involves multiple recrystallization cycles. google.com A general procedure is outlined as follows:

Dissolution : The crude this compound is dissolved in a minimal amount of an aliphatic ester solvent, such as ethyl acetate, at room temperature or with gentle heating to form a saturated solution. google.comtcu.edu

Cooling & Crystallization : The solution is then cooled significantly, for instance, to temperatures below -10°C, to induce the crystallization of this compound. google.com The rate of cooling can be controlled to influence crystal size and purity. uct.ac.za

Seeding : To promote a controlled crystallization rate and achieve a higher purity product, the cooled solution is often "seeded" by adding a small quantity of pure this compound crystals. acs.orggoogle.com This step helps control the nucleation rate. acs.org

Maturation : The mixture is maintained at a low temperature for a prolonged period (e.g., several hours) to allow for the complete formation of crystals. google.com

Filtration & Drying : The resulting crystalline solid is separated from the solvent mixture by filtration. google.com The collected crystals are then dried, often under vacuum, to remove any residual solvent. google.comtcu.edu

This entire process may be repeated one or more times to achieve the desired level of purity for the final monomer product. google.com Research has shown that two recrystallizations can yield very pure (99+%) this compound crystals in good yield. google.com

Table 1: Example of a Two-Step Recrystallization Process for this compound

| Step | Procedure | Example Details |

|---|---|---|

| Initial Dissolution | Dissolve crude product in ethyl acetate. | 200g of crude product in 200ml of ethyl acetate at room temperature. google.com |

| First Crystallization | Cool the solution and seed with pure crystals. | Cool to -20°C, add 2.0g of pure crystals for seeding. google.com |

| First Maturation | Reduce temperature further and hold. | Reduce to -34°C for 2 hours. google.com |

| First Filtration | Filter the mixture and dry the solids. | Yields approximately 100g of crystalline solids. google.com |

| Second Dissolution | Redissolve the solids in fresh ethyl acetate. | Dissolve the 100g of solids in 75g of ethyl acetate. google.com |

| Second Crystallization | Cool the new solution and seed again. | Cool to 0°C and add 1g of pure crystals for seeding. google.com |

| Second Maturation | Maintain at a very low temperature. | Maintain at -30°C for 12 hours. google.com |

| Final Filtration | Filter and dry the final product. | Obtains 60-65g of highly purified solids. google.com |

Solubility Studies in Aliphatic Ester Solvents

The selection of an appropriate solvent is critical for an effective crystallization process, as it directly influences the kinetics of nucleation and crystal growth. acs.org The solubility of this compound in a given solvent and how that solubility changes with temperature are key parameters. A strong dependence of solubility on temperature is desirable for cooling crystallization, as it allows for high recovery yields. acs.org

Detailed studies have been conducted on the solubility of this compound in ethyl acetate. acs.org These studies confirm that its solubility is highly dependent on temperature, making ethyl acetate an excellent choice for purification via cooling crystallization. acs.org The mole fraction solubility of this compound in ethyl acetate has been measured across a range of temperatures relevant to the crystallization process. acs.org

Table 2: Mole Fraction Solubility of this compound in Ethyl Acetate at Different Temperatures

| Temperature (K) | Temperature (°C) | Mole Fraction Solubility (x₁) |

|---|---|---|

| 295.95 | 22.80 | 0.7099 |

| 293.25 | 20.10 | 0.6210 |

| 288.15 | 15.00 | 0.4910 |

| 283.45 | 10.30 | 0.3899 |

| 278.25 | 5.10 | 0.3031 |

| 273.35 | 0.20 | 0.2455 |

| 268.55 | -4.60 | 0.2101 |

| 263.55 | -9.60 | 0.2010 |

Data sourced from the Journal of Chemical & Engineering Data. acs.org

The data clearly illustrates that as the temperature of the ethyl acetate solution decreases, the solubility of this compound drops significantly, causing it to crystallize out of the solution. This behavior is fundamental to its purification by this method. acs.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Acetone |

| Acetonitrile |

| Chloroform |

| Diethylene glycol |

| Ethyl acetate |

| Methyl acetate |

Elucidation of Ring Opening Polymerization Rop Mechanisms, Kinetics, and Thermodynamics of 1,4 Dioxan 2 One

Mechanistic Investigations of ROP

The ring-opening polymerization of 1,4-dioxan-2-one (B42840) is a pivotal process for producing poly(p-dioxanone) (PPDO), a biodegradable and biocompatible polymer with significant applications. The mechanism of this reaction has been a subject of extensive research, with a consensus pointing towards a coordination-insertion mechanism, particularly when metal-based initiators are employed.

Coordination-Insertion Mechanism Pathways

The coordination-insertion mechanism is the predominantly accepted pathway for the ROP of this compound when using various metal alkoxide initiators, such as those based on aluminum, lanthanum, and yttrium. researchgate.netacs.orgacs.orgdntb.gov.uanih.gov This mechanism involves the initial coordination of the monomer to the metal center of the initiator. nih.gov Following coordination, the monomer is inserted into the metal-alkoxide bond of the initiator. This process is characterized by a nucleophilic attack of the alkoxide group on the carbonyl carbon of the monomer, leading to the opening of the ester ring. nih.gov The propagation stage then proceeds with the newly formed alkoxide end-group attacking subsequent monomer molecules in a similar fashion. nih.gov

Studies utilizing initiators like aluminum triisopropoxide (Al(OiPr)3) and lanthanum isopropoxide (La(OiPr)3) have consistently supported this pathway. researchgate.netacs.orgdntb.gov.ua The reaction is initiated by the coordination of the monomer's carbonyl oxygen to the metal center, which activates the monomer towards nucleophilic attack by the isopropoxide group. acs.orgdntb.gov.ua

Analysis of Acyl–Oxygen Bond Rupture

A critical aspect of the ROP mechanism is the specific bond that is cleaved within the this compound monomer. Mechanistic investigations have confirmed that the polymerization proceeds through the selective rupture of the acyl–oxygen bond (CO–O) rather than the alkyl–oxygen bond (CH2–O). researchgate.netacs.orgacs.orgdntb.gov.ua This selective cleavage is a hallmark of the coordination-insertion mechanism for this class of cyclic esters. acs.orgacs.org

The preference for acyl-oxygen scission has been demonstrated through detailed mechanistic studies. For instance, research involving lanthanum isopropoxide and yttrium guanidinate complexes as initiators has explicitly shown this mode of ring-opening. researchgate.netacs.org This finding is crucial as it dictates the structure of the resulting polymer, ensuring the formation of the desired poly(ester-ether) backbone.

End Group Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

End-group analysis using ¹H and ¹³C NMR spectroscopy is a powerful tool for elucidating the polymerization mechanism. researchgate.netmagritek.com By identifying the chemical structure of the polymer chain ends, researchers can confirm the initiation and propagation pathways. magritek.com In the case of this compound polymerization initiated by metal alkoxides like titanium(IV) isopropoxide, NMR analysis has been instrumental in confirming that the polymerization proceeds via a coordination-insertion mechanism. researchgate.net

For example, when using an initiator like lanthanum isopropoxide, ¹H NMR analysis of the resulting polymer shows signals corresponding to the isopropoxide group at one end of the polymer chain and a hydroxyl group at the other, consistent with the expected structure from a coordination-insertion pathway with acyl-oxygen bond cleavage. dntb.gov.uapolymer.cn

Formation of Linear Chains and Macrocyclic Structures in Polymerization Systems

The ROP of this compound can yield both linear polymer chains and macrocyclic structures. researchgate.netacs.orgacs.org The formation of these different topologies is often dependent on the specific catalyst system and reaction conditions used. researchgate.netacs.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has been a key analytical technique in identifying these different polymer populations. researchgate.netacs.orgacs.org For instance, in polymerizations initiated by yttrium guanidinate complexes and tin octoate/butyl alcohol systems, analysis of the oligomers has revealed the presence of both linear chains, typically with hydroxyl end-groups (H–[OCH2CH2OCH2CO]n–OH), and macrocyclic poly(p-dioxanone). researchgate.netacs.orgacs.org The presence of macrocycles is often attributed to intramolecular transesterification or "backbiting" reactions, where the growing polymer chain end attacks a carbonyl group within the same chain, leading to the formation of a cyclic oligomer. acs.org

Polymerization Kinetics and Reaction Order

Understanding the kinetics of the ROP of this compound is essential for controlling the polymerization process and tailoring the properties of the resulting polymer.

Determination of Monomer Concentration Dependence

Kinetic studies of the ROP of this compound, using various initiators such as lanthanum isopropoxide, aluminum triisopropoxide, and yttrium guanidinate complexes, have consistently shown that the polymerization is first-order with respect to the monomer concentration. researchgate.netacs.orgacs.orgdntb.gov.uaresearchgate.netpolymer.cn This means that the rate of polymerization is directly proportional to the concentration of the this compound monomer.

This first-order dependence is typically determined by plotting the natural logarithm of the ratio of initial to instantaneous monomer concentration against time, which yields a linear relationship. researchgate.netresearchgate.net For example, the polymerization of this compound initiated by aluminum triisopropoxide at 80°C was found to be first order in both the monomer and the initiator. acs.orgresearchgate.net Similarly, studies with lanthanum isopropoxide and specific yttrium complexes also confirmed a first-order dependence on monomer concentration. researchgate.netacs.orgdntb.gov.uapolymer.cn

Below is a table summarizing kinetic data from various studies:

| Initiator System | Temperature (°C) | Reaction Order in Monomer | Apparent Activation Energy (Ea) | Reference |

| Yttrium Guanidinate Complex | Not Specified | 1 | 30.8 kJ/mol | researchgate.netacs.org |

| Aluminum Triisopropoxide | 80 | 1 | Not Reported | acs.orgresearchgate.net |

| Lanthanum Isopropoxide | Not Specified | 1 | Not Reported | researchgate.netdntb.gov.uapolymer.cn |

| Novozym 435 | 60 | 1 | 45.3 kJ/mol | researchgate.netresearchgate.net |

This kinetic behavior is consistent with the proposed coordination-insertion mechanism, where the rate-determining step is the reaction between the growing polymer chain and a monomer molecule.

Evaluation of Apparent Activation Energy

The apparent activation energy (Ea) for the ring-opening polymerization (ROP) of this compound provides crucial insight into the temperature sensitivity of the reaction rate. This value is determined experimentally by studying the polymerization kinetics at various temperatures and applying the Arrhenius equation, which relates the rate constant (k) to temperature. An Arrhenius plot, a graph of the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T), yields a straight line whose slope is equal to -Ea/R, where R is the gas constant. libretexts.org

The apparent activation energy for the ROP of this compound has been reported using different catalytic systems. For instance, in a bulk polymerization study using tin(II) ethylhexanoate or triethylaluminum (B1256330) as initiators over a temperature range of 60-180 °C, the apparent activation energy was calculated to be 71.8 kJ mol⁻¹. researchgate.netacs.orgepa.govacs.org This value is notably similar to that reported for the bulk polymerization of L-lactide (70.9 kJ mol⁻¹), suggesting comparable temperature dependencies for their polymerization rates. acs.org

Other catalytic systems have yielded different activation energies. When the polymerization was catalyzed by Novozym 435, the apparent activation energy was found to be 45.3 kJ mol⁻¹, a value lower than that observed with catalysts like Sn(Oct)₂ and lanthanum isopropoxide. researchgate.netresearchgate.net Research utilizing a neutral yttrium guanidinate complex as the initiator determined the apparent activation energy to be 30.8 kJ mol⁻¹. researchgate.netacs.org Another study employing Ti(OiPr)₄ as an initiator reported an apparent activation energy of 33.7 kJ/mol. dntb.gov.ua These variations highlight the significant influence of the chosen catalyst on the energy barrier of the polymerization reaction.

The data from these studies can be summarized in the following interactive table:

Table 1: Apparent Activation Energies for this compound ROP with Various Catalysts

| Catalyst/Initiator | Apparent Activation Energy (Ea) (kJ mol⁻¹) | Reference |

|---|---|---|

| Sn(II) ethylhexanoate / Triethylaluminum | 71.8 | researchgate.netacs.orgepa.govacs.org |

| Novozym 435 | 45.3 | researchgate.netresearchgate.net |

| Yttrium Guanidinate Complex | 30.8 | researchgate.netacs.org |

Thermodynamic Characterization of Polymerization

The thermodynamic feasibility and characteristics of the ring-opening polymerization of this compound are essential for understanding its polymerizability and the stability of the resulting polymer, poly(p-dioxanone) (PPDO). Key thermodynamic parameters, including the enthalpy and entropy of polymerization, the ceiling temperature, and the equilibrium monomer concentration, have been investigated to define the thermodynamic profile of this system.

Enthalpy and Entropy of Polymerization (ΔHls, ΔSls)

The enthalpy of polymerization (ΔHls) and the entropy of polymerization (ΔSls) are fundamental thermodynamic quantities that dictate the spontaneity of the polymerization process. For the ROP of this compound, these values have been determined through various experimental methods.

In a study investigating the bulk polymerization of this compound with Sn(II) ethylhexanoate or triethylaluminum, the enthalpy of polymerization (ΔHls) was determined to be -14.1 kJ mol⁻¹, and the entropy of polymerization (ΔSls) was -26.1 J mol⁻¹ K⁻¹. researchgate.netacs.orgepa.govacs.orgacs.org The negative enthalpy value indicates that the polymerization is an exothermic process, driven by the release of ring strain from the monomer. The negative entropy value reflects the loss of translational degrees of freedom as the disordered monomer molecules become ordered in the polymer chain. wiley-vch.de

Another investigation using Novozym 435 as a catalyst reported a ΔHls of -19 kJ mol⁻¹ and a ΔSls of -66 J K⁻¹ mol⁻¹. researchgate.netresearchgate.net Furthermore, a computational study combined with experimental data for a related monomer, 3-methyl-1,4-dioxan-2-one, provided thermodynamic parameters of ΔHp° = -12.1 kJ mol⁻¹ and ΔSp° = -42 J mol⁻¹ K⁻¹. cmu.edu A separate study reported a highly negative enthalpy of -19.3 kJ/mol and entropy of -58.4 J/(mol·K). gatech.edu

These values can be compared in the interactive table below:

Table 2: Enthalpy and Entropy of Polymerization for this compound

| Catalyst/Method | ΔHls (kJ mol⁻¹) | ΔSls (J mol⁻¹ K⁻¹) | Reference |

|---|---|---|---|

| Sn(II) ethylhexanoate / Triethylaluminum | -14.1 | -26.1 | researchgate.netacs.orgepa.govacs.orgacs.org |

| Novozym 435 | -19 | -66 | researchgate.netresearchgate.net |

| Computational/Experimental (3-methyl-1,4-dioxan-2-one) | -12.1 | -42 | cmu.edu |

Determination of Ceiling Temperature for Polymerizability

The ceiling temperature (Tc) is a critical thermodynamic parameter that represents the temperature at which the rate of polymerization equals the rate of depolymerization for a given monomer concentration. gatech.edu Above the ceiling temperature, the formation of a high molecular weight polymer is thermodynamically unfavorable. acs.org The ceiling temperature is determined by the enthalpy and entropy of polymerization through the relationship Tc = ΔHls / (ΔSls + R ln[M]e), where [M]e is the equilibrium monomer concentration.

For the bulk polymerization of this compound, a ceiling temperature of 265 °C has been determined. researchgate.netacs.orgepa.govacs.orgakjournals.comicm.edu.pl This relatively low ceiling temperature indicates the thermal instability of the resulting polymer, poly(p-dioxanone) (PPDO), and suggests that depolymerization reactions can become significant at elevated temperatures, which is a crucial consideration for melt processing. akjournals.comicm.edu.pl The thermal instability is a known characteristic of PPDO, with thermal degradation being detectable above 150°C. akjournals.com

Equilibrium Polymerization Behavior in Bulk Systems

The ring-opening polymerization of this compound is an equilibrium process, meaning that the reaction does not proceed to completion but instead reaches a state where the monomer and polymer are in equilibrium. acs.orgacs.org The position of this equilibrium is dependent on the temperature.

In bulk polymerization systems, the reaction stops at a certain conversion level, which corresponds to the equilibrium monomer concentration ([M]e) at that specific temperature. For instance, with Sn(Oct)₂ as a catalyst, the polymerization of this compound at 80 °C ceased at approximately 85% conversion, while at 120 °C, it stopped at about 74% conversion. acs.orgacs.org This demonstrates that as the temperature increases, the equilibrium monomer concentration increases, and the maximum achievable polymer yield decreases, which is consistent with the thermodynamic principles of an exothermic polymerization.

The equilibrium polymerization behavior was investigated in bulk over a temperature range of 60-180 °C using Sn(II) ethylhexanoate or triethylaluminum as initiators. researchgate.netacs.orgepa.govacs.org The results confirmed the equilibrium nature of the polymerization and provided the thermodynamic data used to calculate the ceiling temperature and other parameters discussed previously. researchgate.netacs.orgepa.govacs.org

Advanced Catalytic Systems for 1,4 Dioxan 2 One Polymerization

Metal-Based Catalysts and Initiators

Various metal compounds have proven effective in the ring-opening polymerization of 1,4-dioxan-2-one (B42840), each exhibiting distinct characteristics and mechanisms. These catalysts are crucial in activating the monomer and facilitating the propagation of the polymer chain.

Lanthanide-Based Systems (e.g., Lanthanum Isopropoxide)

Lanthanide complexes have emerged as highly efficient initiators for the ROP of this compound. Lanthanum isopropoxide (La(OiPr)3), for instance, has been successfully used for the bulk ROP of this monomer. researchgate.net The polymerization kinetics using this catalyst were found to be first-order with respect to the monomer concentration, with an apparent activation energy of 30.8 kJ mol–1. researchgate.net Mechanistic studies indicate that the polymerization proceeds via a coordination–insertion mechanism, involving the cleavage of the acyl–oxygen bond of the monomer. researchgate.net

Other lanthanide-based systems, such as lanthanum tris(N-phenylethyl-3,5-di-t-butylsalicylaldiminato)s, have also been employed as single-component initiators for the bulk polymerization of this compound, achieving high monomer conversion and producing polymers with significant molecular weights. worldscientific.com The polymerization is influenced by reaction conditions like temperature and the molar ratio of monomer to initiator. worldscientific.com

| Catalyst System | Monomer | Polymer | Molecular Weight (Mv) | Yield (%) |

| Lanthanum tris(N-phenylethyl-3,5-di-t-butylsalicylaldiminato)s | This compound | Poly(this compound) | 8.29 × 10^4 | 91.5 |

Aluminum Alkoxide Initiators (e.g., Aluminum Triisopropoxide)

Aluminum alkoxides, particularly aluminum triisopropoxide (Al(OiPr)3), are effective initiators for the ROP of this compound. acs.orgresearchgate.net These initiators facilitate a coordination-insertion mechanism, leading to a controlled polymerization with a selective rupture of the acyl-oxygen bond of the monomer. acs.org This control allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity (Mw/Mn < 1.3). acs.org

The kinetics of the polymerization initiated by Al(OiPr)3 in bulk at 80 °C are first-order in both monomer and initiator. acs.org Aluminum alkoxide initiators have also been instrumental in the synthesis of block copolymers, such as those containing poly(ε-caprolactone) and poly(this compound) segments, by sequential polymerization. researchgate.net

| Initiator | Polymerization Type | Key Findings |

| Aluminum triisopropoxide | Bulk ROP of this compound | Proceeds via coordination-insertion; controlled molecular weight and narrow polydispersity. acs.org |

| Aluminum triisopropoxide | Sequential ROP with ε-caprolactone | Successful synthesis of diblock copolymers. researchgate.net |

Tin-Based Catalysts (e.g., Tin(II) Octoate)

Tin(II) octoate (Sn(Oct)2) is a widely used and effective catalyst for the ROP of this compound. researchgate.netacs.org It has been employed in bulk polymerization over a range of temperatures to study the equilibrium behavior of the reaction. acs.org The use of Sn(Oct)2 has been compared with other initiators, and while effective, alternatives that are less prone to transesterification reactions are also being explored. diva-portal.org For instance, a cyclic tin alkoxide, 1-di-n-butyl-1-stanna-2,5-dioxacyclopentane, has been shown to be a promising initiator for synthesizing high molecular weight poly(p-dioxanone). diva-portal.org

The polymerization of 1,4-dioxane-2,5-diones has also been studied using tin-based catalysts, though high reaction temperatures are often required due to the low reactivity of the monomers and the catalytic systems. google.com

| Catalyst | Polymerization Conditions | Resulting Polymer Properties |

| Tin(II) Octoate | Bulk, 60-180 °C | Enabled study of polymerization thermodynamics. acs.org |

| 1-di-n-butyl-1-stanna-2,5-dioxacyclopentane | Bulk | High inherent viscosity poly(p-dioxanone). diva-portal.org |

Titanium Alkoxides

Titanium alkoxides have been demonstrated to be rapid initiators for the bulk ring-opening polymerization of this compound. dntb.gov.ua Three specific titanium alkoxides, titanium dichlorodiisopropoxide (TiCl2(OiPr)2), titanium tetraisopropoxide (Ti(OiPr)4), and titanium tetra-n-butoxide (Ti(OnBu)4), have been investigated. dntb.gov.ua These initiators have been shown to produce high molecular weight poly(this compound) with high monomer conversion in a relatively short period. dntb.gov.ua The polymerization proceeds through a coordination-insertion mechanism. dntb.gov.ua

| Initiator | Monomer Conversion (%) | Polymer Molecular Weight (Mw) | Polymerization Time (min) |

| TiCl2(OiPr)2 | 96 | 10.1 x 10^4 | 30 |

| Ti(OiPr)4 | 95 | 8.9 x 10^4 | 30 |

| Ti(OnBu)4 | 93 | 8.5 x 10^4 | 30 |

Organic Zinc Compounds

Organic zinc compounds are another class of catalysts that have been found to be effective for the ring-opening polymerization of this compound. researchgate.net Zinc L-lactate (ZnLac2), for example, has been used as a catalyst in the bulk polymerization of this monomer. researchgate.net The highest molecular weights were achieved at 100°C with monomer-to-catalyst ratios between 2000 and 4000, although long reaction times were necessary. researchgate.net The addition of a coinitiator like benzyl (B1604629) alcohol allowed for the systematic control of the polymer's molecular weight. researchgate.net

Zirconium(IV) Catalysts

Zirconium(IV) catalysts have been utilized in the ring-opening copolymerization of various monomers, and their application extends to the polymerization of cyclic esters. nih.gov While specific detailed studies focusing solely on the homopolymerization of this compound with zirconium(IV) catalysts are less common in the provided context, their potential is evident from their use in related polymerization reactions. For instance, metal chelates of zirconium have been used to polymerize 2-para-dioxanone and its derivatives, producing polymers suitable for films and fibers. google.com A zirconium(IV) catalyst has also been reported for the ring-opening copolymerization of anhydrides and epoxides to form poly(ester-alt-ethers), demonstrating its capability in ester bond formation. nih.govresearchgate.net

Chromium(III) Catalytic Systems for Substituted Monomers

The ring-opening polymerization (ROP) of substituted derivatives of this compound, such as 3-methyl-1,4-dioxan-2-one (MDO), yields poly(ester-alt-ether)s with modified properties. nih.gov For instance, the polymer derived from MDO is amorphous and shows potential as a plasticizer for polylactide (PLA). nih.gov While various metal catalysts are employed for ROP, the specific application of Chromium(III)-based systems for the polymerization of substituted this compound monomers is not extensively documented in current research. However, related research has shown the assembly of complex O-containing heterocyclic skeletons bearing a 3-substituted this compound moiety through copper or rhodium catalysis, indicating the feasibility of metal-catalyzed reactions with these structures. dokumen.pub The exploration of Cr(III) catalysts, which are known to be effective in other ROP reactions like the copolymerization of epoxides and anhydrides, remains a potential area for future investigation in the context of substituted p-dioxanone monomers.

Enzyme-Catalyzed Ring-Opening Polymerization (e-ROP)

Enzymatic ring-opening polymerization (e-ROP) has emerged as a powerful green alternative to metal-based catalysis, particularly for producing polymers intended for biomedical use. This method avoids the issue of toxic metal residues in the final product.

Lipases are highly effective catalysts for the ROP of cyclic esters. Specifically, immobilized Lipase (B570770) B from Candida antarctica (CALB), commercially known as Novozym 435, demonstrates high catalytic activity for the polymerization of this compound (PDO). researchgate.net This enzymatic process is typically carried out in bulk under mild conditions. researchgate.netresearchgate.net Research has shown that using Novozym 435 can produce PPDO with significant molecular weights, making it a viable method for creating high-purity polymers. researchgate.net The polymerization is understood to proceed via a monomer-activated mechanism according to kinetic and spectroscopic analysis. researchgate.net

Below is a table summarizing typical results for the lipase-mediated polymerization of PDO.

| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Resulting Mw ( g/mol ) | Source(s) |

| Immobilized Candida antarctica Lipase | 5 | 60 | 15 | 41,000 | researchgate.net |

| Novozym 435 | 5 | 60 | 12 | (Equilibrium reached) | researchgate.netresearchgate.netresearchgate.net |

This table presents representative data from scientific literature.

In enzyme-catalyzed ROP systems, water content plays a critical and dual role. A small amount of water is necessary to initiate the polymerization, likely acting as a substrate in the initiation step. researchgate.net However, an excess of water has a detrimental effect on the process. researchgate.net High water content can lead to premature termination of polymer chains by acting as a chain cleavage agent, which ultimately suppresses the polymerization and reduces the final molecular weight of the PPDO. researchgate.net Therefore, careful control of the water content is essential for optimizing the enzymatic synthesis of high-molecular-weight PPDO.

A primary driver for the development of enzyme-catalyzed ROP is the production of metal-free polymers for sensitive applications, especially in the biomedical field. researchgate.net Traditional catalysts, such as those based on tin or aluminum, can leave metallic residues in the polymer, which may be toxic and are undesirable for materials used in medical devices, sutures, or drug delivery systems. researchgate.net PPDO prepared via enzymatic catalysis with lipases is inherently metal-free, enhancing its biocompatibility and making it a superior candidate for such medical applications. researchgate.net

Metal-Free Organic Catalysis (Phosphazenes, Thiourea (B124793)/Base Systems)

Metal-free organic catalysis provides another avenue to synthesize well-defined, residue-free PPDO. These systems often exhibit high activity and offer excellent control over the polymerization process.

Phosphazenes : Strong, non-ionic organic bases like phosphazenes (e.g., t-BuP4) have been successfully used to catalyze the ROP of this compound. researchgate.netmdpi.com These catalysts can operate as single-component systems and demonstrate high reactivity, enabling the synthesis of PPDO with controlled molecular weights. researchgate.net

Thiourea/Base Systems : A particularly effective strategy involves the use of a binary catalytic system combining a thiourea cocatalyst with a strong organic base, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netresearchgate.netnih.gov This combination works through a bifunctional activation mechanism where the thiourea group activates the monomer's carbonyl group via hydrogen bonding, while the organic base activates the initiating alcohol. mdpi.com This dual activation significantly enhances polymerization rates and control, even for the relatively low-strain six-membered PDO ring. researchgate.netresearchgate.net

Heterogeneous Catalysis (e.g., Maghnite-H⁺, Cation-Exchange Resins)

Heterogeneous catalysts offer the significant advantage of being easily separable from the reaction mixture, simplifying polymer purification and allowing for catalyst recycling.

Maghnite-H⁺ : Maghnite-H+ is a proton-exchanged montmorillonite (B579905) clay, which functions as a non-toxic, solid acid catalyst. researchgate.netscielo.br It has been effectively used for the cationic ROP of various cyclic monomers, including D,L-Lactide. researchgate.netscielo.br The catalytic activity of Maghnite-H+ stems from the presence of both Brønsted and Lewis acid sites on its surface. researchgate.net While its direct application to this compound polymerization is not extensively detailed, its success with analogous lactones suggests it is a promising heterogeneous catalyst for producing PPDO. scielo.bracs.org

Cation-Exchange Resins : Solid acid catalysts like cation-exchange resins (e.g., Dowex, Amberlyst-15) are also utilized in processes involving cyclic esters. nih.govsci-hub.se These resins have been employed for deprotection steps during the synthesis of functional monomers and for the controlled depolymerization of polyesters back to their monomers, demonstrating their ability to catalyze reactions at the ester bond. nih.govsci-hub.se Their function as solid-phase acid catalysts makes them potential candidates for the heterogeneous ROP of this compound. upc.eduamazonaws.com

Copolymerization Strategies Involving 1,4 Dioxan 2 One

Synthesis of Random Copolymers

Random copolymers are synthesized by polymerizing a mixture of monomers, leading to a statistical distribution of the monomer units along the polymer chain. This approach is often used to disrupt the crystallinity of a homopolymer, thereby altering its thermal and mechanical properties.

With 3-Methyl-1,4-dioxan-2-one

The random copolymerization of 1,4-dioxan-2-one (B42840) (DX) with its methylated analogue, d,l-3-methyl-1,4-dioxan-2-one (MeDX), has been investigated to create novel biodegradable poly(ester-ether)s. researchgate.netacs.org The introduction of MeDX units into the PDX backbone serves to reduce the stiffness of the resulting copolymer. researchgate.net

The synthesis is typically carried out via nonsequential polymerization using various classical initiators. researchgate.netacs.org Researchers have varied experimental parameters like temperature and initiator concentration to optimize monomer conversion and achieve desired molar masses. researchgate.netacs.org Analysis of the resulting copolymers often reveals a slight enrichment in the this compound units. researchgate.netacs.org The copolymer microstructure is proposed to consist of longer blocks of dioxanone units with a random distribution of MeDX units, creating a pseudoperiodic pattern. researchgate.netacs.org

The thermal properties of these copolymers are significantly influenced by the proportion of MeDX. For instance, a copolymer containing 8 mole percent of MeDX exhibits a melting temperature (Tm) of 95.5 °C, which is approximately 15°C lower than that of the PDX homopolymer. researchgate.netacs.org Increasing the MeDX content leads to a decrease in both melting and crystallization temperatures. researchgate.net This modification of thermal and mechanical properties makes these copolymers promising candidates for applications in biomedical engineering. researchgate.net

Table 1: Thermal Properties of Random Copolymers of this compound and 3-Methyl-1,4-dioxan-2-one

| MeDX Content (mol%) | Melting Temperature (Tm) (°C) |

| 0 | ~110 |

| 8 | 95.5 researchgate.netacs.org |

Note: Data is compiled from available research findings. The melting temperature of the PDX homopolymer is provided as a baseline.

With 2,2-Ethylenedioxy-1,3-propanediol Carbonate

Novel random copolymers of this compound (referred to as DON in some literature) and 2,2-ethylenedioxy-1,3-propanediol carbonate (EOPDC) have been synthesized. researchgate.net The bulk polymerization is typically conducted at 120 °C using tin(II) octoate (Sn(Oct)2) as a catalyst. researchgate.net Studies have explored the impact of varying the molar feed ratio of EOPDC to DON on the yield and molecular weight of the resulting copolymers. researchgate.net

Controlled Synthesis of Block Copolymers

Block copolymers consist of two or more homopolymer chains linked by covalent bonds. This architecture allows for the combination of distinct properties from each block within a single macromolecule. The controlled synthesis of block copolymers involving this compound has been a significant area of research.

Diblock Copolymers with ε-Caprolactone (PCL-PDX)

The synthesis of diblock copolymers of ε-caprolactone (CL) and this compound (DX) has been achieved through controlled polymerization techniques. researchgate.netresearchgate.net One method involves the sequential addition of monomers. First, ε-caprolactone is polymerized using an initiator like aluminum triisopropoxide (Al(OiPr)3) in a suitable solvent such as toluene (B28343). researchgate.netresearchgate.net Once the poly(ε-caprolactone) (PCL) block is formed, this compound is added to the living PCL macroinitiator solution at room temperature to grow the poly(this compound) (PDX) block. researchgate.netresearchgate.net This results in the formation of PCL-b-PDX diblock copolymers.

Despite the poor solubility of PDX in many common organic solvents, the polymerization of DX has been shown to proceed in a "living" manner under these conditions. researchgate.netresearchgate.net Thermal analysis of the resulting semi-crystalline PCL-b-PDX diblock copolymers reveals two distinct melting endotherms. researchgate.netresearchgate.net The melting point for the PCL block is observed around 55 °C, while the PDX block melts at approximately 102 °C. researchgate.netresearchgate.net The presence of two separate glass transition temperatures, around -65 °C for PCL and -10 °C for PDX, confirms the immiscibility of the two blocks. researchgate.net

These diblock copolymers have been investigated for their potential in biomedical applications, such as in the fabrication of surgical filaments, where they can offer enhanced flexibility compared to PDX homopolymers while maintaining comparable tensile strength and absorption rates. google.com

Table 2: Thermal Properties of PCL-b-PDX Diblock Copolymers

| Block | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| PCL | -65 researchgate.net | ~55 researchgate.netresearchgate.net |

| PDX | -10 researchgate.net | ~102 researchgate.netresearchgate.net |

Note: Values are approximate and can vary based on the block lengths and synthesis conditions.

Triblock Copolymers with Poly(tetrahydrofuran)

Information on the synthesis of triblock copolymers of this compound with poly(tetrahydrofuran) was not available in the provided search results.

Poly(ester-alt-ether) Structures

Poly(ester-alt-ether) structures are a class of polymers that combine the flexible nature of ether linkages with the degradability of ester groups. nih.gov The ring-opening polymerization (ROP) of this compound itself yields a perfect poly(ester-alt-ether) with alternating glycolic acid and ethylene (B1197577) oxide repeating units. nih.govresearchgate.net

More complex poly(ester-alt-ether) structures can be synthesized through the copolymerization of various monomers. For instance, a zirconium(IV) catalyst has been used for the ring-opening copolymerization of anhydrides like phthalic anhydride (B1165640) with cyclic ethers such as butylene oxide and tetrahydrofuran (B95107) (THF). nih.govacs.org This method produces poly(ester-alt-ethers) with both ABB- and ABC-type linkages. nih.govacs.org The resulting polymers are amorphous and exhibit low glass-transition temperatures, which can be tuned by varying the comonomer feed. nih.govacs.org

Another approach involves the synthesis of this compound derivatives containing different substituents, which are then subjected to ring-opening polymerization to form poly(ester-alt-ether)s with perfectly alternating structures. researchgate.net For example, monomers synthesized from glycolide (B1360168) and epoxides can be polymerized using a thiourea (B124793)/base catalytic system to yield poly(ester-alt-ether)s with alternating glycolic acid and propylene (B89431) glycol units. researchgate.net These materials typically have a lower glass-transition temperature compared to poly(glycolic acid). researchgate.net

Advanced Research on Poly 1,4 Dioxan 2 One Ppdx Materials

Impact of Polymerization Conditions on Polymer Microstructure and Macromolecular Characteristics

The final properties of PPDX are intrinsically linked to its microstructure and macromolecular features, such as molecular weight and polydispersity. These characteristics are, in turn, heavily influenced by the conditions employed during polymerization.

The ring-opening polymerization (ROP) of 1,4-dioxan-2-one (B42840) is a common method for synthesizing PPDX. The molecular weight and polydispersity of the resulting polymer can be precisely controlled by manipulating key reaction parameters.

Monomer/Initiator Ratio: The molar ratio of the monomer (this compound) to the initiator is a critical factor in determining the molecular weight of the polymer. researchgate.netresearchgate.net Generally, a higher monomer-to-initiator ratio leads to a higher molecular weight, as each initiator molecule initiates the growth of a longer polymer chain. researchgate.netresearchgate.net For instance, in bulk polymerization using lanthanum isopropoxide as an initiator, increasing the monomer to initiator ratio facilitates the growth of higher molecular weight PPDX. researchgate.net Conversely, a higher concentration of the initiator, such as lauryl alcohol, results in a lower degree of polymerization. koreascience.kr

Temperature: Polymerization temperature affects both the rate of polymerization and the final molecular weight. For instance, in the bulk polymerization of this compound initiated by lanthanum isopropoxide, the optimal temperature for achieving a high monomer conversion (88.7%) and a viscosity-average molecular weight of 2.09 × 104 g/mol was found to be approximately 100°C. researchgate.net Studies using aluminum triisopropoxide as an initiator have shown that the polymerization kinetics are first-order in both monomer and initiator, with the molecular weight increasing steadily with monomer conversion. acs.org

Time: The duration of the polymerization reaction also plays a role. Longer reaction times generally lead to higher monomer conversion and, consequently, can influence the final molecular weight and its distribution.

Catalyst Concentration: The amount of catalyst, such as Sn(II) ethylhexanoate, can also impact the polymerization efficiency and the thermal stability of the resulting PPDX. koreascience.kr

The following table summarizes the effect of various initiators and conditions on the molecular weight and polydispersity of PPDX.

| Initiator/Catalyst | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Molecular Weight (Mη or Mn) | Polydispersity (Mw/Mn) |

| Lanthanum Isopropoxide | Varied | ~100 | - | Up to 2.09 × 104 g/mol | - |

| Aluminum Triisopropoxide | Varied | 80 | - | Increases with ratio | < 1.3 acs.org |

| Lauryl Alcohol / Sn(Oct)₂ | Varied | - | - | Decreases with initiator concentration | - |

| Novozym 435 | 5 wt% (catalyst) | 60 | 12 | > 4 × 104 (Mw) h-its.org | - |

Data compiled from multiple research sources.

Enzymatic ring-opening polymerization (eROP) presents a green alternative to conventional catalytic systems for synthesizing PPDX. Lipases, such as Candida antarctica lipase (B570770) B (CALB), commercially known as Novozym 435, have been effectively used to catalyze the polymerization of this compound. researchgate.neth-its.org

In eROP, the molecular weight of PPDX can be influenced by several factors:

Enzyme Activity and Concentration: The type and amount of enzyme used are crucial. Novozym 435 has been shown to be an effective catalyst, yielding PPDX with a weight-average molecular weight (Mw) exceeding 4 x 104. h-its.org

Reaction Medium: The choice of solvent can significantly affect the polymerization. For instance, in the lipase-catalyzed polymerization of ε-caprolactone, a similar lactone monomer, the reaction in bulk or isooctane (B107328) primarily yields linear polymer, while in acetonitrile, a significant portion of cyclic oligomers is formed. nih.gov

Temperature: As with conventional polymerization, temperature is a key parameter. A study on the eROP of this compound using Novozym 435 found that the polymerization reached equilibrium after 12 hours at 60°C. researchgate.net

Transesterification Reactions: A challenge in controlling molecular weight during eROP is the occurrence of enzyme-catalyzed transesterification reactions. acs.org These can be either intramolecular, leading to the formation of cyclic oligomers, or intermolecular, affecting the linearity and molecular weight of the polymer. acs.org

Thermal Degradation and Depolymerization of Poly(this compound)

Understanding the thermal stability and degradation mechanisms of PPDX is essential for its processing and application, as well as for developing recycling strategies.

The thermal decomposition of PPDX has been investigated through techniques like thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS). researchgate.netresearchgate.netresearchgate.net The primary mechanism of thermal degradation for PPDX is an "unzipping" depolymerization, where the polymer chain breaks down from the end, predominantly yielding the original monomer, this compound. researchgate.netinfona.pl This process is often described as a zero-order reaction. researchgate.netsemanticscholar.org

In addition to the main unzipping reaction, a competitive process of random degradation can also occur, particularly in the initial stages of pyrolysis. researchgate.netinfona.pl This involves the random scission of the polymer backbone. researchgate.net The kinetic parameters for the pyrolysis of PPDX have been estimated, with an activation energy (Ea) of approximately 127 kJ mol⁻¹. researchgate.netinfona.pl

The pyrolysis products of PPDX are almost exclusively the this compound monomer, making it a promising candidate for feedstock recycling. researchgate.netinfona.pl However, minor products, such as vinyl compounds and acid anhydride (B1165640) derivatives, have also been detected. researchgate.net

The molecular weight of PPDX has a direct impact on its thermal stability. Studies have shown that an increase in the molecular weight of PPDX leads to improved thermal stability. researchgate.net This is a common trend observed in many polymers, where longer chains require more energy to initiate degradation.

The following table illustrates the general relationship between molecular weight and thermal stability.

| Property | Effect of Increasing Molecular Weight |

| Thermal Stability | Increases researchgate.net |

| Tensile Strength | Increases researchgate.net |

| Tensile Modulus | Increases researchgate.net |

This table summarizes general trends reported in the literature.

Copolymerization is a versatile strategy to modify the properties of PPDX, including its thermal stability. By introducing different monomer units into the polymer chain, the degradation behavior can be altered.

For example, the thermal stability and crystallization behavior of a chitosan-graft-poly(p-dioxanone) (CGP) copolymer were found to be closely related to the degree of polymerization and substitution of the PPDX grafts. capes.gov.br Similarly, in pentablock copolymers of poly(L-lactide) (PLLA), PPDX, and poly(ethylene glycol) (PEG), increasing the PLLA content was shown to enhance the thermal stability of the resulting copolymer. ijcce.ac.ir

The introduction of comonomers can disrupt the regular structure of the PPDX homopolymer, which can either increase or decrease thermal stability depending on the nature of the comonomer and the resulting copolymer architecture.

Hydrolytic Degradation Mechanisms of Poly(this compound)

The hydrolytic degradation of Poly(p-dioxanone) (PPDX) has been a subject of significant research, particularly for its use in biomedical applications like absorbable sutures. acs.orgcapes.gov.br Understanding the degradation process is crucial for predicting the material's performance and absorption timeline in a physiological environment.

Studies in Aqueous and Buffer Environments

Investigations into the hydrolytic degradation of PPDX have been conducted in various media, including distilled water and phosphate (B84403) buffer solutions (pH 7.4) at physiological temperature (37°C), to simulate in vivo conditions. acs.orgresearchgate.net These studies monitor changes in the polymer's physical and chemical properties over time.

The degradation process involves the hydrolysis of the ester linkages in the polymer backbone. researchgate.net This leads to a continuous decrease in the average molecular weight from the very beginning of the degradation period, which is characteristic of a random chain scission process. koreascience.kr As degradation proceeds, there are measurable changes in several key parameters. For instance, after 10 weeks in a phosphate buffer solution, researchers observed weight loss and pH changes, suggesting that low molecular weight chain fragments diffuse into the surrounding medium as ester bonds are broken. researchgate.net The water uptake of the material also increases during the degradation period. upv.es The entire process is considered autocatalytic, where the carboxylic acid end groups generated from the hydrolysis catalyze further ester bond cleavage. upv.es

Key parameters monitored during in vitro degradation of PPDX sutures in phosphate buffer (pH 7.44, 37°C) showed significant changes over a 120-day period. nih.gov

| Parameter | Observed Change During Hydrolysis | Monitoring Technique |

|---|---|---|

| Viscosity-Average Molecular Weight | Continuously decreases | Viscometry |

| Weight Loss | Increases after an initial period | Gravimetry |

| pH of Medium | Decreases over time | pH metry |

| Tensile Strength | Decreases significantly after an initial slow decline | Tensile Testing |

| Crystallinity | Initially increases, then may decrease | DSC, X-ray Diffraction |

Morphological and Crystallization Behavior Changes During Hydrolysis

The morphology of PPDX is semi-crystalline, typically consisting of spherulites. acs.org Polarized optical microscopy reveals that PPDX crystallizes into spherulites, and their specific morphology, such as the presence of a "Maltese cross" pattern or a more granular texture, depends on the crystallization conditions. acs.orgresearchgate.net

During hydrolytic degradation, the polymer's morphology and crystalline structure undergo significant evolution. A primary observation is an initial increase in the degree of crystallinity. researchgate.netresearchgate.net This occurs because the hydrolysis preferentially targets the less-ordered amorphous regions, leaving behind the more resistant crystalline domains. researchgate.netnih.gov This initial increase in crystallinity is a hallmark of the first stage of degradation. researchgate.net

Differential Degradation in Amorphous and Crystalline Regions

A consensus in the research literature is that the hydrolytic degradation of PPDX is a heterogeneous process that occurs in two distinct stages, driven by the differential susceptibility of its amorphous and crystalline regions. acs.orgkoreascience.krnih.gov

Stage 2: Crystalline Region Degradation : Once the amorphous regions are significantly eroded, the degradation process begins to attack the more organized and resistant crystalline regions. koreascience.krnih.gov This second stage is characterized by a more substantial loss of mechanical properties, such as a considerable drop in tensile strength, and significant weight loss as the core structure of the material breaks down. koreascience.krnih.gov The degradation of the crystalline domains is described as a stepwise scission of the chain segments within the microfibrils. nih.gov

This two-step mechanism explains the observed changes in properties, where the molecular weight decreases continuously from the start, but the loss of strength and mass is delayed until the degradation front reaches the crystalline core. koreascience.krnih.gov

Polymer Blends and Composites Incorporating Poly(this compound)

Blending PPDX with other polymers is a strategy to create new materials with tailored properties. The miscibility and interactions between the polymer components are key to the performance of these blends.

Miscibility Behavior Studies (e.g., with Poly(vinylphenol))

The miscibility of PPDX with other polymers, particularly those capable of hydrogen bonding, has been explored. researchgate.net A notable example is the blend of PPDX with poly(vinylphenol) (PVPh). researchgate.net Studies have demonstrated that PPDX and PVPh are miscible across the entire composition range. researchgate.net

Evidence for this miscibility comes from several analytical techniques:

Differential Scanning Calorimetry (DSC) : Blends of PPDX and PVPh exhibit a single, composition-dependent glass transition temperature (Tg), which is a classic indicator of a miscible polymer blend at the segmental level. google.com

Melting Point Depression : The melting point of PPDX is depressed upon blending with PVPh. researchgate.net Using the Nishi–Wang equation to analyze this depression allows for the calculation of the Flory-Huggins interaction parameter (χ). For the PPDX/PVPh system, this parameter was found to be negative across all compositions, indicating that the blend is thermodynamically miscible in the molten state. researchgate.net

| Blend System | Evidence of Miscibility | Interaction Parameter (χ) | Reference Technique |

|---|---|---|---|

| PPDX / PVPh | Single, composition-dependent Tg | Negative (calculated) | DSC, MD Simulations |

| PPDX / PVPh | Melting point depression of PPDX | Negative (from melting point depression) | DSC |

| PLLA / PVPh | Single Tg, Negative χ12 (-0.42) | -0.42 | DSC, FTIR |

Investigation of Specific Interactions and Hydrogen Bonding

The thermodynamic miscibility of PPDX and PVPh is driven by favorable specific interactions between the two polymers, specifically hydrogen bonding. researchgate.net The PPDX repeating unit contains two potential hydrogen bond acceptor sites: the carbonyl group of the ester and the oxygen atom of the ether linkage. The PVPh polymer provides a strong hydrogen bond donor in its hydroxyl (-OH) group.

Research has focused on determining which acceptor site on the PPDX chain is preferentially involved in hydrogen bonding:

Fourier Transform Infrared Spectroscopy (FTIR) : Analysis of the hydroxyl stretching region in the FTIR spectra of the blends provides direct evidence of hydrogen bonding. researchgate.net The results indicate that the inter-association between the two polymers occurs primarily between the hydroxyl groups of PVPh and the ester carbonyl groups of PPDX. researchgate.net

Molecular Dynamics (MD) Simulations : Simulations corroborate the FTIR findings. By calculating the radial distribution functions (RDFs) between the PVPh hydroxyl groups and the PPDX acceptor groups, it was shown that interactions with the ester groups are favored over interactions with the ether groups. researchgate.net

This preferential hydrogen bonding to the carbonyl group acts as a compatibilizer at the molecular level, overcoming the natural tendency of the dissimilar polymers to phase-separate and resulting in a stable, miscible blend. researchgate.net

Development of Polymer Composites (e.g., with Carbon Nanotubes)

The development of polymer composites represents a significant avenue for enhancing the properties of Poly(this compound) (PPDX), aiming to broaden its applicability. The incorporation of nanofillers, particularly carbon nanotubes (CNTs), into a polymer matrix is a widely explored strategy to improve mechanical, thermal, and electrical properties. While specific research focusing exclusively on PPDX/CNT composites is not extensively documented in publicly available literature, the principles and expected outcomes can be inferred from studies on other polymer/CNT systems.

Carbon nanotubes are known for their exceptional strength, stiffness, and conductivity. researchgate.netutexas.edu Their integration into a polymer matrix can lead to composites with superior performance characteristics compared to the neat polymer. researchgate.net For a PPDX/CNT composite, the primary objectives would be to enhance its mechanical strength, and thermal stability, and potentially introduce electrical conductivity.

A critical challenge in the fabrication of CNT-polymer composites is achieving a uniform dispersion of the nanotubes within the matrix. rsc.org CNTs have a strong tendency to agglomerate due to van der Waals forces, which can limit the property enhancements. rsc.org Effective dispersion techniques, often involving sonication or chemical functionalization of the CNTs, are crucial. rsc.orgpku.edu.cn The use of 1,4-dioxane (B91453), the monomer precursor to PPDX, has been noted as a solvent for dispersing CNTs in the preparation of other composite materials. nih.govhep.com.cn

For analogous polymer systems like polypropylene (B1209903) (PP), the addition of CNTs has been shown to increase the Young's modulus and tensile strength. researchgate.netnih.gov For instance, the elastic modulus of PP can increase by up to 16% with the addition of 5 wt% of CNTs. researchgate.net Similarly, the thermal conductivity of polymer composites tends to increase with CNT content, as the nanotubes can form a network for heat conduction. mdpi.commdpi.com In polypropylene/MWCNT composites, thermal conductivity has been shown to increase by approximately 33% at a 5 wt.% loading. mdpi.com It is reasonable to hypothesize that PPDX-based composites would exhibit similar trends.

While detailed experimental data on PPDX/CNT composites is scarce, the extensive research on other thermoplastic composites provides a solid foundation for their potential development. Future research would need to focus on optimizing the dispersion of CNTs in the PPDX matrix and characterizing the resulting mechanical, thermal, and electrical properties to validate these expected enhancements.

Reactive Extrusion for Polymer Synthesis and Modification

Reactive extrusion (REX) has emerged as a highly efficient, solvent-free, and continuous process for both the synthesis and modification of polymers, including Poly(this compound) (PPDX). Current time information in Bangalore, IN.ehu.eus This technique utilizes a twin-screw extruder as a continuous reactor, offering significant advantages such as rapid reaction times, excellent mixing, and efficient heat and mass transfer over traditional batch processes. ehu.eus

The synthesis of PPDX via ring-opening polymerization (ROP) of this compound (PDX) has been successfully demonstrated using reactive extrusion. researchgate.netCurrent time information in Bangalore, IN. In this process, the monomer and an initiator are continuously fed into the extruder. The high temperature and shear forces within the extruder facilitate the polymerization reaction within a short residence time, typically a few minutes. mdpi.commdpi.com

One of the key findings in the reactive extrusion of PDX is the influence of process parameters on the polymerization yield and the molecular weight of the resulting polymer. Research has shown that near-quantitative conversion of the monomer can be achieved by carefully controlling the temperature profile, screw speed, and the monomer-to-initiator ratio. researchgate.netCurrent time information in Bangalore, IN. Aluminum tri-sec butoxide (ATSB) has been identified as an effective initiator for this process. researchgate.net However, the polymerization is characterized by a monomer-polymer dynamic equilibrium, which can limit the final conversion to around 78-80% when polymerizing pure PDX. researchgate.net

To overcome this limitation and improve thermal stability, the copolymerization of PDX with other cyclic monomers, such as ε-caprolactone (CL), has been investigated. nih.govresearchgate.net The introduction of a small amount of CL (around 8 mol-%) during reactive extrusion can drive the conversion to near 100% and significantly enhance the thermal stability of the resulting copolymer. nih.govresearchgate.net This improvement is attributed to the formation of blocky-like copolymers where short PPDX and PCL sequences are distributed along the polymer chain. nih.gov

The table below summarizes typical polymerization yields for PPDX synthesized via reactive extrusion under varying conditions.

Table 1: Polymerization Yields for PPDX by Reactive Extrusion Data derived from experiments conducted at a screw speed of 130 rpm and a residence time of approximately 2 minutes. Current time information in Bangalore, IN.

| Temperature (°C) | [Monomer]/[Initiator] Molar Ratio | Polymerization Yield (%) |

| 140 | 500 | 78 |

| 150 | 500 | 79 |

| 160 | 500 | 80 |

| 150 | 1000 | 79 |

Reactive extrusion is not only used for synthesis but also for the modification of polyesters through reactions like grafting, branching, and functionalization, which can be applied to PPDX to tailor its properties for specific applications. nih.govmdpi.com This versatile and environmentally friendly technology holds great promise for the large-scale and cost-effective production of PPDX and its copolymers. Current time information in Bangalore, IN.ehu.eus

Biocompatibility and Biomedical Engineering Applications of Poly 1,4 Dioxan 2 One and Its Copolymers

Biocompatibility Assessment of PPDX-Based Materials

Poly(1,4-dioxan-2-one) (PPDX) and its copolymers are noted for their favorable biocompatibility, a critical attribute for their use in medical devices and tissue engineering. This is largely due to their chemical structure and degradation behavior.

Low Toxicity and Favorable Degradation Properties for Medical Devices